molecular formula C6H11BN2O2 B15302005 (1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid

(1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B15302005
M. Wt: 153.98 g/mol
InChI Key: YNXLUWADTWXFCA-UHFFFAOYSA-N
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Description

(1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the reaction of 1-ethyl-5-methyl-1H-pyrazole with triisopropyl borate under an inert atmosphere. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: The Suzuki-Miyaura coupling typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a halide substrate under mild conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various substrates. In the Suzuki-Miyaura coupling, the boronic acid group forms a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to the halide substrate, resulting in the formation of a carbon-carbon bond. The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to interact with biological molecules through its boronic acid group is a key factor .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Methyl-1H-pyrazole-5-boronic acid: Similar structure but with the boronic acid group at a different position.

    1-Boc-pyrazole-4-boronic acid pinacol ester: A protected form of pyrazole boronic acid used in synthesis .

Uniqueness

(1-ethyl-5-methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethyl and methyl groups on the pyrazole ring can affect the compound’s steric and electronic properties, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(1-ethyl-5-methylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXLUWADTWXFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1)CC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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